![molecular formula C16H14O5S B14144971 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid CAS No. 89217-51-6](/img/structure/B14144971.png)
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with an ethylsulfanyl group and a phenoxy group, along with two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-(ethylsulfanyl)phenol with 1,4-dibromobenzene in the presence of a base, followed by carboxylation to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mecanismo De Acción
The mechanism of action of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, contributing to its potential anticancer effects. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarboxylic acid:
4-(Ethylsulfanyl)phenol: Lacks the carboxylic acid groups but shares the ethylsulfanyl and phenoxy functionalities.
Uniqueness
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethylsulfanyl and phenoxy groups, along with carboxylic acid functionalities, allows for versatile chemical modifications and interactions in various research and industrial contexts.
Propiedades
Número CAS |
89217-51-6 |
|---|---|
Fórmula molecular |
C16H14O5S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-(4-ethylsulfanylphenoxy)terephthalic acid |
InChI |
InChI=1S/C16H14O5S/c1-2-22-12-6-4-11(5-7-12)21-14-9-10(15(17)18)3-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
DUWZXJKGHPJIBC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


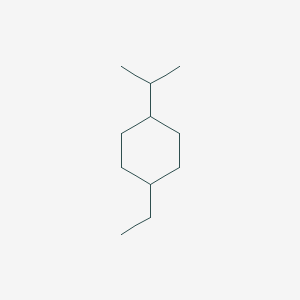

![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
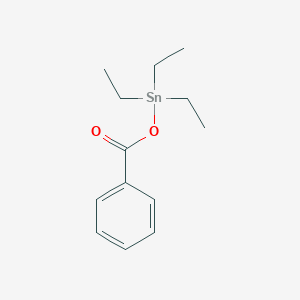

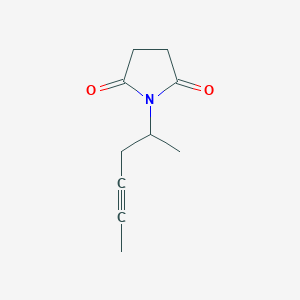
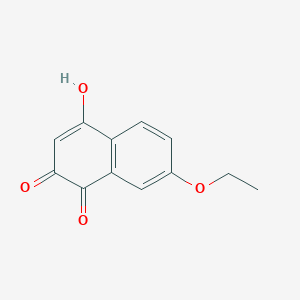
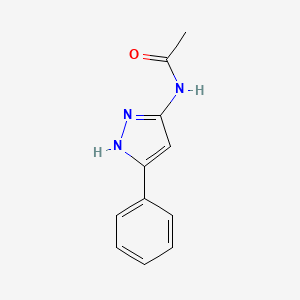
![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)
